molecular formula C16H14N4O3 B11335166 4-(1H-tetrazol-1-yl)phenyl (4-methoxyphenyl)acetate

4-(1H-tetrazol-1-yl)phenyl (4-methoxyphenyl)acetate

Cat. No.: B11335166
M. Wt: 310.31 g/mol
InChI Key: TXEWVZAZAMONAP-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate is a compound that combines a tetrazole ring with a phenyl acetate group. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis . The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs scalable and cost-effective methods. For instance, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields . Additionally, environmentally benign catalysts like L-proline have been used to facilitate the synthesis of tetrazoles from a wide range of substrates .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and the use of solvents like acetonitrile or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitrogen oxides, while nucleophilic substitution can produce a variety of substituted tetrazoles or phenyl acetates .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids in biological systems . This allows the compound to interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C16H14N4O3/c1-22-14-6-2-12(3-7-14)10-16(21)23-15-8-4-13(5-9-15)20-11-17-18-19-20/h2-9,11H,10H2,1H3

InChI Key

TXEWVZAZAMONAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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